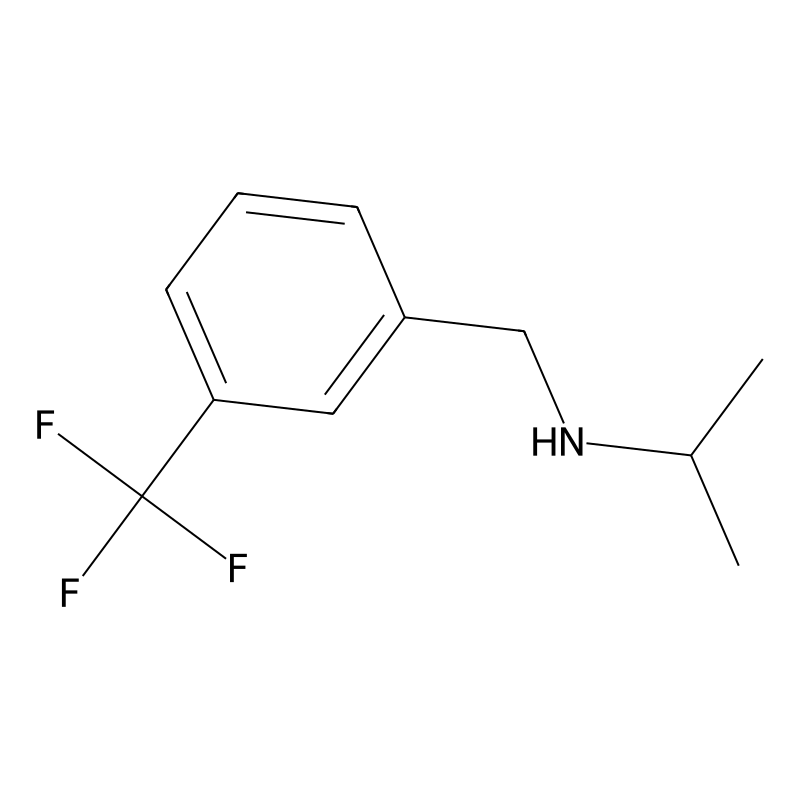

Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Agrochemical Research:

Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-, also known by its common name flumetralin, is a widely used herbicide in agricultural research and practice. It belongs to a class of chemicals called trifluoromethylanilines. Flumetralin acts by inhibiting the polymerization of tubulin, a protein essential for cell division in plants, ultimately leading to cell death in weeds.

Herbicidal Activity:

Research has demonstrated flumetralin's effectiveness in controlling a broad spectrum of pre-emergent and post-emergent weeds across various crops, including corn, soybeans, cotton, and vegetables. Its selective action allows it to target weeds while minimizing harm to desired crop plants.

Mode of Action Studies:

Scientific research has focused on understanding flumetralin's mode of action at the cellular and molecular level. Studies have explored the interaction of flumetralin with tubulin and its impact on various cellular processes, contributing to the development of more targeted and efficient weed control strategies [].

Environmental Fate and Impact Assessment:

Research efforts are also directed towards evaluating the environmental fate and impact of flumetralin. Studies investigate its persistence in soil and water, potential for degradation, and potential effects on non-target organisms, such as beneficial insects and soil microorganisms []. This information is crucial for ensuring the safe and sustainable use of flumetralin in agricultural practices.

Development of Resistance Management Strategies:

The emergence of herbicide resistance in weeds is a significant challenge in agriculture. Research is ongoing to develop resistance management strategies for flumetralin, including using it in combination with other herbicides and implementing diverse crop rotation practices [].

Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- is an organic compound with the molecular formula and a molecular weight of approximately 233.23 g/mol. This compound features a trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity. The structural formula includes a benzene ring substituted with an isopropyl group and a trifluoromethyl group at the meta position, making it distinct in its chemical behavior and applications .

Due to the lack of specific research on this compound, its mechanism of action remains unknown. However, similar aromatic amines can have various biological effects depending on their structure. Some may interact with receptors in the body, while others might exhibit antibacterial or antifungal activity [].

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, facilitating electrophilic substitutions at ortho and para positions relative to the amine.

- Reduction Reactions: The compound can be reduced to form secondary or tertiary amines depending on the reaction conditions .

Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- exhibits notable biological activities, primarily due to its structural characteristics. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. Studies have shown that derivatives of this compound can interact with biological targets such as enzymes and receptors, influencing various biochemical pathways .

Synthesis of Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- can be achieved through several methods:

- Grignard Reaction: Involves the reaction of a trifluoromethyl-substituted benzyl chloride with an isopropyl Grignard reagent.

- Direct Alkylation: The amine can be synthesized by alkylating benzene derivatives with isopropyl bromide followed by trifluoromethylation.

- Reduction of Precursors: Starting from ketones or aldehydes, reduction processes can yield the desired amine .

This compound finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its biological activity.

- Agricultural Chemicals: Acts as a precursor for agrochemicals that require enhanced potency and stability.

- Material Science: Utilized in developing fluorinated polymers and materials with specific properties .

Interaction studies have demonstrated that Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- can form complexes with various biological macromolecules. These interactions are critical for understanding its mechanism of action in pharmacology:

- Protein Binding Studies: Investigations into how this compound binds to proteins reveal insights into its bioavailability and efficacy.

- Receptor Binding Affinity: Studies assessing its affinity for specific receptors help elucidate its potential therapeutic uses .

Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- shares structural similarities with several other compounds, but its unique trifluoromethyl substitution sets it apart. Below are some similar compounds for comparison:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzenemethanamine, N-isopropyl | Lacks trifluoromethyl group | |

| Benzylamine | Simpler structure without additional substituents | |

| 3-Trifluoromethylbenzylamine | Similar trifluoromethyl group but different amine structure | |

| N,N-Diisopropylbenzeneamine | Contains two isopropyl groups |

The presence of the trifluoromethyl group in Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- significantly alters its electronic properties and reactivity compared to these similar compounds, making it particularly valuable in medicinal chemistry and materials science .

The synthesis of Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- can be achieved through several well-established synthetic routes, each offering distinct advantages in terms of yield, selectivity, and scalability. The molecular formula C₁₁H₁₄F₃N represents a compound featuring both a trifluoromethyl group and an isopropyl-substituted amine functionality, requiring careful consideration of reaction conditions to maintain the integrity of these sensitive functional groups [2].

Reductive Amination Methodology

The most widely employed synthetic approach involves the reductive amination of 3-(trifluoromethyl)benzaldehyde with isopropylamine [2] . This transformation proceeds through imine formation followed by reduction to yield the desired secondary amine. The reaction typically employs sodium borohydride or lithium aluminum hydride as reducing agents in protic solvents such as methanol or ethanol. The reaction conditions are maintained at room temperature to 50°C for 1-24 hours, achieving yields of 85-95% [2] [4]. The mechanism involves nucleophilic attack of isopropylamine on the carbonyl carbon of the benzaldehyde, followed by dehydration to form an intermediate imine, which subsequently undergoes reduction to produce the target compound.

Nitrile Reduction Approach

An alternative synthetic pathway utilizes the reduction of 3-(trifluoromethyl)benzonitrile as the starting material . This method employs lithium aluminum hydride in anhydrous tetrahydrofuran at room temperature for 2-4 hours, yielding 90-95% of the primary amine intermediate. Subsequent alkylation with appropriate isopropylating agents completes the transformation to the desired N-isopropyl derivative. This approach is particularly advantageous when high purity starting materials are required, as nitriles can be obtained with exceptional purity through established synthetic protocols .

Mizoroki-Heck Cross-Coupling Strategy

Advanced synthetic methodologies incorporate palladium-catalyzed cross-coupling reactions [6]. The Mizoroki-Heck reaction between 3-bromobenzotrifluoride and acrolein diethyl acetal, catalyzed by palladium(II) acetate in the presence of tetrabutylammonium acetate, provides access to functionalized intermediates. The reaction proceeds at 90°C for 4 hours in degassed organic solvents, achieving yields of 96.3% [6]. Subsequent hydrogenation and selective reduction steps convert the intermediate to the target amine with overall yields exceeding 94%.

Biomimetic Transamination Processes

Recent developments in enzyme-catalyzed transformations have introduced biocatalytic strategies for the synthesis of α-trifluoromethyl amines [7]. These methods utilize engineered variants of cytochrome c from Hydrogenobacter thermophilus to catalyze asymmetric N-H carbene insertion reactions. The methodology employs benzyl 2-diazotrifluoropropanoate as the carbene donor, achieving yields exceeding 99% with excellent enantioselectivity (95:5 enantiomeric ratio) [7]. This approach represents a sustainable alternative to traditional chemical synthesis, offering superior selectivity and environmental compatibility.

Industrial Manufacturing Processes

Industrial production of Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- requires careful optimization of reaction parameters to achieve economic viability while maintaining product quality and safety standards. Large-scale manufacturing typically employs continuous flow reactors or batch reactor systems designed to handle fluorinated intermediates safely .

Reactor Design and Configuration

Industrial synthesis utilizes jacketed glass-lined reactors with capacities ranging from 100 to 1000 kg batches . These reactors incorporate advanced temperature control systems maintaining reaction temperatures within ±2°C to ensure consistent product quality. The reactor design features corrosion-resistant materials compatible with trifluoromethyl-containing compounds and associated acidic or basic reaction conditions. Agitation systems provide efficient mixing while minimizing mechanical stress on sensitive functional groups [8].

Process Control and Automation

Modern manufacturing facilities employ automated monitoring systems for real-time process control [8]. Gas chromatographic analysis monitors reaction progress, while in-line spectroscopic techniques provide immediate feedback on product formation and impurity profiles. Temperature, pressure, and flow rate parameters are continuously recorded and automatically adjusted to maintain optimal reaction conditions. These systems significantly reduce batch-to-batch variability and improve overall process reproducibility [4].

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of heat transfer limitations and mass transfer effects . The exothermic nature of many reduction reactions necessitates efficient heat removal systems to prevent thermal decomposition of the trifluoromethyl group. Mixing patterns are optimized through computational fluid dynamics modeling to ensure uniform reagent distribution throughout the reactor volume .

Catalyst Management and Recovery

Industrial processes incorporate catalyst recovery and regeneration systems to improve economic sustainability [6]. Palladium catalysts used in cross-coupling reactions are recovered through filtration and alumina adsorption, achieving recovery efficiencies exceeding 90%. The recovered catalyst maintains activity for multiple reaction cycles, significantly reducing overall production costs. Specialized filtration systems separate homogeneous catalysts from product streams while maintaining product purity [6].

Purification Techniques and Quality Control Parameters

The purification of Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- requires sophisticated separation techniques due to the presence of structurally similar impurities and the potential for thermal decomposition of the trifluoromethyl group [9] [10].

Chromatographic Purification Methods

Column chromatography represents the primary purification technique for small to medium-scale production [9]. Silica gel stationary phases with hexane/ethyl acetate gradient elution systems achieve purities of 95-98%. The separation mechanism relies on differential adsorption of the target compound and impurities based on polarity differences. Optimized gradient programs minimize product exposure to harsh conditions while achieving baseline separation of critical impurities [10].

High Performance Liquid Chromatography provides both analytical assessment and preparative purification capabilities [11] [12]. C18 or C8 bonded silica stationary phases with acetonitrile/water mobile phases containing appropriate buffers achieve purities exceeding 99%. The method operates at 25°C with flow rates of 0.8-1.0 mL/min, providing excellent resolution of structurally related impurities. UV detection at 220-254 nm enables sensitive monitoring of aromatic compounds [11].

Ion Exchange Chromatography Applications

Ion exchange chromatography serves as an effective capturing step in large-scale purification processes [13]. The basic nature of the amine functionality enables selective binding to cation exchange resins under controlled pH conditions. Ammonium acetate buffer systems at pH 5.5 provide optimal separation conditions, achieving purities of 96-98%. This technique effectively removes acidic impurities and inorganic salts while concentrating the desired product [13].

Crystallization and Recrystallization Protocols

Crystallization represents the final purification step for achieving pharmaceutical-grade purity . Controlled cooling crystallization from ethanol/water mixtures yields highly pure crystals with purities of 97-99%. The crystallization process removes trace impurities through selective nucleation and growth mechanisms. Seeding techniques control crystal size distribution and improve filtration characteristics .

Distillation Techniques

Vacuum distillation provides an effective purification method for industrial-scale production [14]. Operating at reduced pressures of 15-28 mmHg and temperatures of 70-90°C minimizes thermal decomposition while achieving purities of 96-99%. Fractional distillation columns with multiple theoretical plates ensure complete separation of volatile impurities and unreacted starting materials [14].

Structure Verification and Analytical Confirmation Methods

Comprehensive structural characterization of Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- requires multiple analytical techniques to confirm molecular identity and assess purity [15] [16].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the molecular framework [15] [17]. The amine protons appear in the characteristic range of 0.5-5.0 ppm, with the specific chemical shift dependent on hydrogen bonding interactions and sample concentration. Protons on carbons directly bonded to nitrogen typically appear at 2.3-3.0 ppm, deshielded by the electron-withdrawing effects of the nitrogen atom [17].

Carbon-13 Nuclear Magnetic Resonance spectroscopy confirms the carbon framework and substitution patterns [15]. Carbons directly attached to nitrogen appear in the 10-65 ppm region, shifted downfield compared to alkane carbons due to the electron-withdrawing effect of nitrogen. The trifluoromethyl carbon typically appears as a quartet due to coupling with fluorine atoms [15].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides definitive confirmation of trifluoromethyl group integrity . The trifluoromethyl group produces a characteristic singlet at approximately -63 ppm, with integration confirming the presence of three equivalent fluorine atoms. This technique is particularly valuable for detecting degradation products or hydrolysis of the trifluoromethyl group .

Infrared Spectroscopy Analysis

Infrared spectroscopy enables functional group identification through characteristic vibrational frequencies [19] [20]. Primary and secondary amines exhibit N-H stretching vibrations in the 3300-3360 cm⁻¹ region, while C-F stretching vibrations of the trifluoromethyl group appear in the 1000-1300 cm⁻¹ range. The fingerprint region (400-1500 cm⁻¹) provides additional structural information for compound identification [19].

Modern infrared spectroscopy applications incorporate machine learning models for automated structure elucidation [21] [22]. These advanced techniques enable direct prediction of molecular structure from infrared spectra, achieving top-1 accuracy of 44-45% and top-10 accuracy of 69-78% for compounds containing 6-13 heavy atoms. The approach significantly reduces analysis time while providing reliable structural confirmation [22].

Mass Spectrometry Characterization

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [15] [17]. The molecular ion peak at m/z 217 corresponds to the expected molecular weight of C₁₁H₁₄F₃N. Characteristic fragmentation patterns include loss of the trifluoromethyl group (m/z 148) and α-cleavage adjacent to the nitrogen atom, producing resonance-stabilized nitrogen-containing cations [17].

High-resolution mass spectrometry enables precise molecular formula determination and detection of trace impurities [23]. Electrospray ionization techniques provide soft ionization conditions that minimize fragmentation, facilitating molecular ion detection. Tandem mass spectrometry experiments confirm structural assignments through controlled fragmentation studies [23].

Gas Chromatography Applications

Gas chromatography provides purity assessment and quantitative analysis capabilities [24] [25]. The method utilizes appropriate stationary phases with temperature programming to achieve baseline separation of the target compound from potential impurities. Detection limits of 1-10 μg enable trace impurity detection, while retention time matching confirms compound identity against authentic standards [24].

Quality Control Parameters and Specifications